

Opevesostat: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Opevesostat

Cat. No.: B10861692

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Introduction

Opevesostat (also known as MK-5684 or ODM-208) is an orally bioavailable, non-steroidal, and selective inhibitor of the enzyme Cytochrome P450 11A1 (CYP11A1).[1][2] CYP11A1, also known as the cholesterol side-chain cleavage enzyme, is a critical mitochondrial enzyme that catalyzes the first and rate-limiting step in steroid hormone biosynthesis, the conversion of cholesterol to pregnenolone.[2][3][4] By inhibiting CYP11A1, **Opevesostat** effectively suppresses the production of all steroid hormones and their precursors, which can activate the androgen receptor (AR) signaling pathway.[1][4][5] This mechanism of action makes **Opevesostat** a promising therapeutic agent for hormone-dependent cancers, particularly metastatic castration-resistant prostate cancer (mCRPC).[1][3] Preclinical studies have demonstrated that **Opevesostat** potently inhibits steroidogenesis and shows anti-tumor activity in prostate cancer models.[6][7][8]

These application notes provide detailed information on the solubility of **Opevesostat** and protocols for its preparation and use in common cell-based assays relevant to prostate cancer research.

Data Presentation

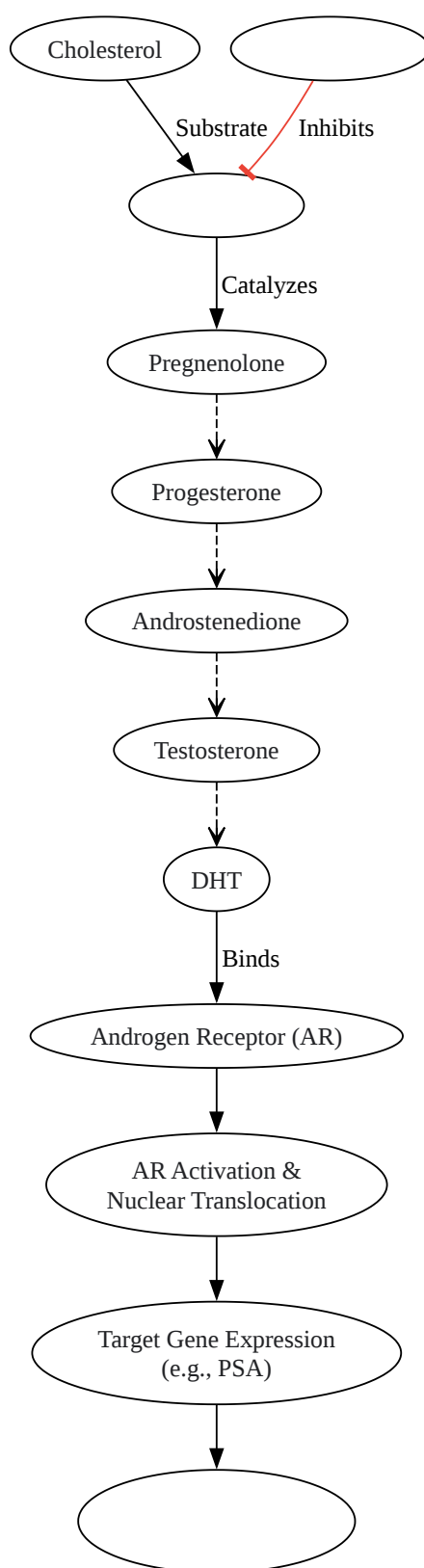
Opevesostat Solubility

Solvent	Concentration (mg/mL)	Concentration (mM)	Notes	Reference
DMSO	7 - 45	16.72 - 107.52	Sonication is recommended to aid dissolution. Use fresh, anhydrous DMSO as moisture can reduce solubility.	[9]

Opevesostat In Vivo Formulation (for reference)

Component	Percentage
DMSO	10%
PEG300	40%
Tween 80	5%
Saline	45%
Final Concentration	1 mg/mL (2.39 mM)
Note:	Sonication is recommended to aid dissolution.
Reference:	[9]

Signaling Pathway



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Caption: **Opevesostat**'s mechanism of action.

Experimental Protocols

Protocol 1: Preparation of Opevesostat Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **Opevesostat** in DMSO.

Materials:

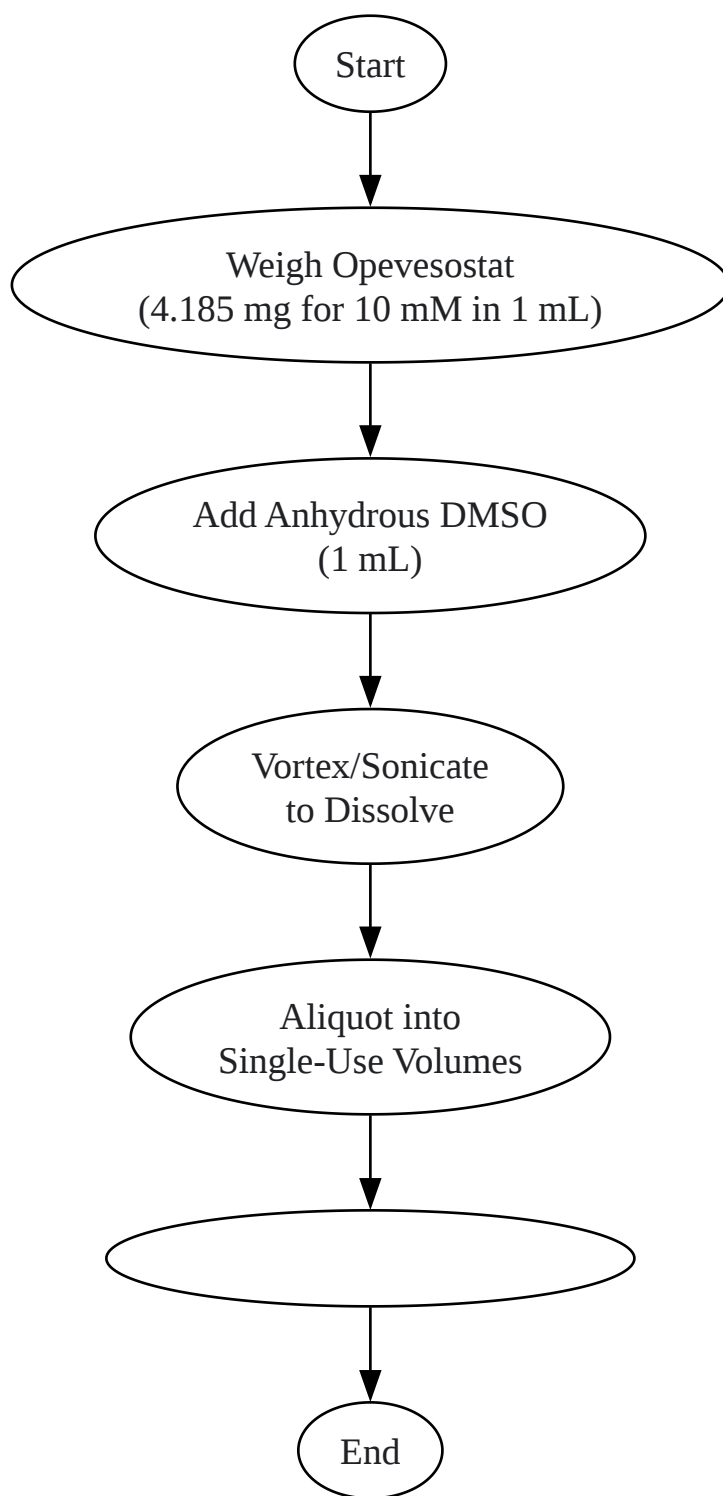
- **Opevesostat** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Calculate the required mass of **Opevesostat**:
 - The molecular weight of **Opevesostat** is 418.51 g/mol .
 - To prepare 1 mL of a 10 mM stock solution, weigh out 4.185 mg of **Opevesostat** powder.
- Dissolution:
 - Aseptically add the weighed **Opevesostat** to a sterile microcentrifuge tube.
 - Add 1 mL of anhydrous DMSO to the tube.
 - Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.
 - If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.[9]
- Storage:

- Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 μ L) in sterile microcentrifuge tubes.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[\[3\]](#)
- Avoid repeated freeze-thaw cycles.

Note: For cell-based assays, it is recommended to prepare a stock solution that is at least 1000 times more concentrated than the final working concentration to minimize the final DMSO concentration in the cell culture medium (ideally $\leq 0.1\%$).[\[9\]](#)



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Caption: **Opevesostat** stock solution preparation workflow.

Protocol 2: In Vitro Cell Viability Assay in Prostate Cancer Cells

This protocol describes a method to assess the effect of **Opevesostat** on the viability of androgen-sensitive (LNCaP) and castration-resistant (VCaP) prostate cancer cells.

Materials:

- LNCaP or VCaP cells
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Charcoal-stripped Fetal Bovine Serum (CSS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- 96-well clear-bottom black plates
- **Opevesostat** stock solution (10 mM in DMSO)
- Dihydrotestosterone (DHT) or synthetic androgen R1881
- Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT)
- Plate reader (luminometer, fluorometer, or spectrophotometer)

Procedure:

- Cell Seeding:
 - Culture LNCaP or VCaP cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

- Two days prior to the experiment, switch the cells to RPMI-1640 supplemented with 10% CSS to deplete endogenous androgens.
- Trypsinize and resuspend the cells in the CSS-containing medium.
- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of medium.
- Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of the **Opevesostat** stock solution in the CSS-containing medium to achieve final concentrations ranging from 0.1 nM to 10 μ M.
 - Include a vehicle control (0.1% DMSO) and a positive control (e.g., Enzalutamide).
 - To assess the effect in the presence of an androgen, add a constant concentration of DHT (e.g., 1 nM) or R1881 (e.g., 0.1 nM) to a parallel set of wells.
 - Carefully remove the medium from the cells and add 100 μ L of the medium containing the different concentrations of **Opevesostat** or controls.
 - Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
- Cell Viability Measurement:
 - After the incubation period, measure cell viability using a reagent of choice according to the manufacturer's instructions.
 - For example, if using CellTiter-Glo®, add the reagent to each well, incubate for the recommended time, and measure luminescence using a plate reader.
- Data Analysis:
 - Normalize the data to the vehicle control to determine the percentage of cell viability.
 - Plot the percentage of cell viability against the log of the **Opevesostat** concentration.

- Calculate the IC₅₀ value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 3: Prostate-Specific Antigen (PSA) Secretion Assay

This protocol measures the effect of **Opevesostat** on the secretion of PSA from LNCaP cells, a downstream marker of androgen receptor activity.

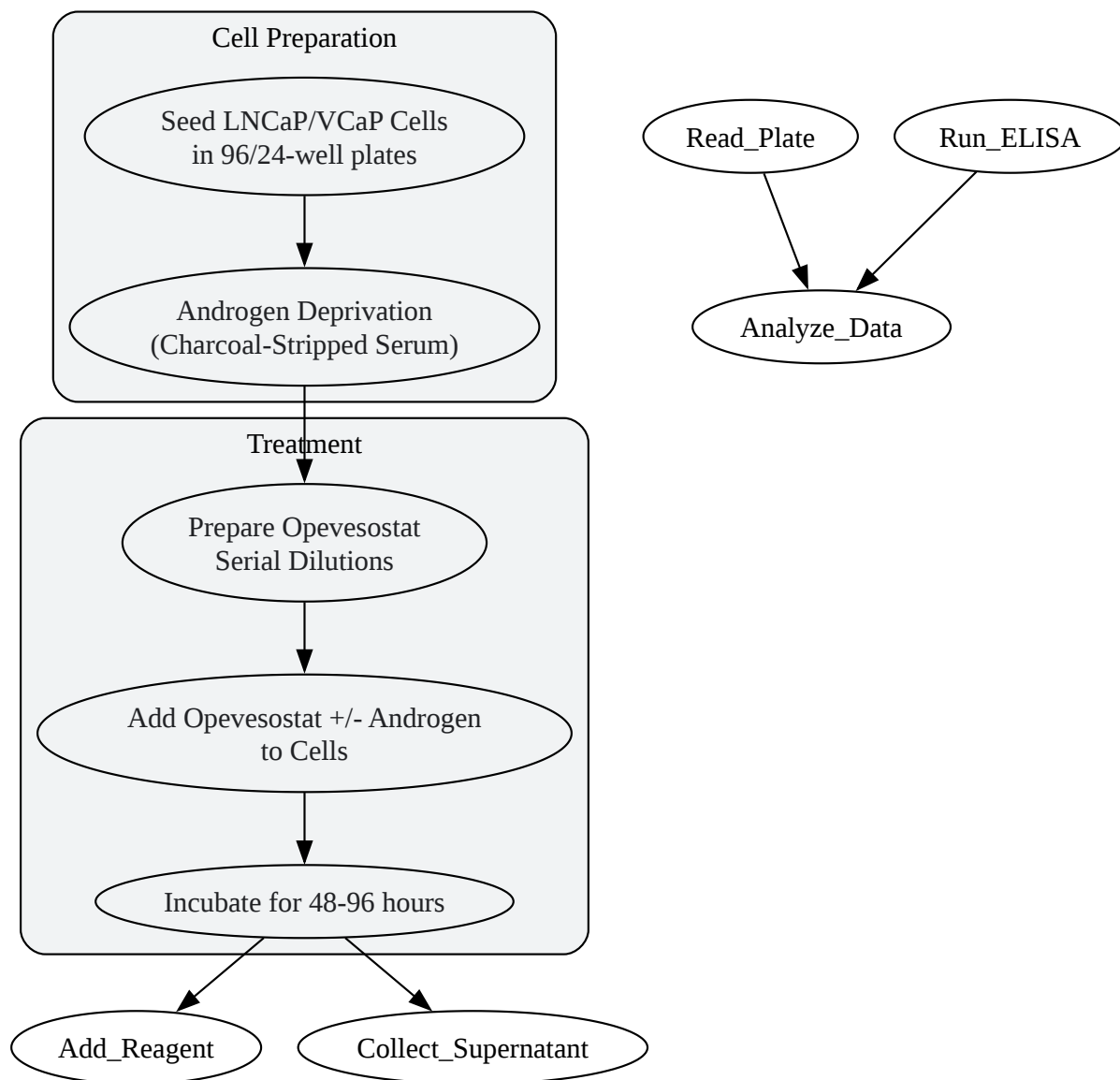
Materials:

- LNCaP cells and culture reagents as in Protocol 2.
- 24-well plates
- **Opevesostat** stock solution (10 mM in DMSO)
- Dihydrotestosterone (DHT) or synthetic androgen R1881
- Human PSA ELISA kit
- Bradford assay or similar protein quantification method
- Microplate reader for ELISA

Procedure:

- Cell Seeding and Androgen Deprivation:
 - Follow the same procedure as in Protocol 2 for cell seeding and androgen deprivation, but use a 24-well plate and seed at a density of 50,000-100,000 cells per well in 500 µL of medium.
- Compound Treatment:
 - Prepare **Opevesostat** dilutions in CSS-containing medium as described in Protocol 2.
 - After overnight incubation, replace the medium with fresh CSS-containing medium.

- Add the different concentrations of **Opevesostat**.
- Stimulate the cells with a constant concentration of DHT (e.g., 10 nM) to induce PSA secretion. Include a non-stimulated control.
- Incubate for 48-72 hours.
- Sample Collection:
 - After incubation, carefully collect the cell culture supernatant from each well and store it at -20°C until the ELISA is performed.
 - Wash the cells in the wells with PBS and then lyse the cells with a suitable lysis buffer.
- PSA Measurement:
 - Perform the PSA ELISA on the collected supernatants according to the manufacturer's protocol.
- Protein Quantification:
 - Determine the total protein concentration in the cell lysates using a Bradford assay or a similar method.
- Data Analysis:
 - Normalize the PSA concentration in each supernatant to the total protein concentration of the corresponding cell lysate to account for differences in cell number.
 - Express the results as a percentage of the DHT-stimulated control.
 - Plot the normalized PSA levels against the **Opevesostat** concentration.



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Caption: General workflow for cell-based assays with **Opevesostat**.

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- To cite this document: BenchChem. [Opevesostat: Application Notes and Protocols for Cell-Based Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861692#opevesostat-solubility-and-preparation-for-cell-based-assays]

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